Product packaging for 4-(4-Bromophenyl)butanenitrile(Cat. No.:)

4-(4-Bromophenyl)butanenitrile

Cat. No.: B13145622
M. Wt: 224.10 g/mol
InChI Key: ZEXXJMMAHUAVCR-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)butanenitrile is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a bromophenyl group attached to a butanenitrile chain, making it a versatile building block for the construction of more complex molecules. Its nitrile functional group can be readily transformed into other important functionalities, such as carboxylic acids, amides, or amines, through standard chemical reactions. Meanwhile, the bromine substituent on the phenyl ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. Researchers utilize this compound in the development of potential pharmaceutical agents, where it can serve as a core structure or a precursor in multi-step synthetic pathways. It is also of interest in materials science for the synthesis of organic ligands and functional polymers. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound with appropriate laboratory precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrN B13145622 4-(4-Bromophenyl)butanenitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

4-(4-bromophenyl)butanenitrile

InChI

InChI=1S/C10H10BrN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3H2

InChI Key

ZEXXJMMAHUAVCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC#N)Br

Origin of Product

United States

Ii. Synthetic Methodologies for 4 4 Bromophenyl Butanenitrile and Its Analogues

Direct Synthesis Approaches to 4-(4-Bromophenyl)butanenitrile

Direct synthesis aims to construct the target molecule in a highly efficient manner, often leveraging advanced catalytic systems to form key bonds in a single step.

Modern catalysis offers powerful tools for the synthesis of complex molecules like this compound. These methods include photocatalysis and transformations mediated by transition metals such as copper and ruthenium.

Visible-light photoredox catalysis has emerged as a powerful and green tool for generating radicals under mild conditions. iu.edu A primary strategy for forming alkyl radicals is the direct homolytic cleavage of carbon-halogen (C-X) bonds. iu.edunih.gov This approach is directly applicable to the synthesis of nitrile compounds, where an alkyl halide can be activated by a photocatalyst to generate an alkyl radical, which can then be trapped by a cyanide source.

Another innovative photocatalytic method involves the generation of alkoxyl radicals from stable precursors like N-alkoxyphthalimides. sioc.ac.cn These highly reactive alkoxyl radicals can perform a selective intramolecular 1,5-hydrogen atom transfer (1,5-HAT), creating a carbon-centered radical at a specific, unactivated C(sp³)–H bond. sioc.ac.cn This carbon radical can then engage in intermolecular C-C bond formation, providing a pathway to functionalize aliphatic chains. sioc.ac.cn

Table 1: Key Concepts in Photocatalytic Radical Generation

Radical Generation MethodPrecursor TypeKey Features
Direct C-X Bond CleavageAlkyl HalidesUtilizes visible-light photoredox catalysts to break the C-X bond, forming an alkyl radical. iu.edunih.gov
1,5-Hydrogen Atom TransferN-AlkoxyphthalimidesAn initially formed alkoxyl radical abstracts a hydrogen atom from a C(sp³)–H bond within the same molecule to create a carbon radical. sioc.ac.cn

Transition metals, particularly copper, are widely used to catalyze the formation of carbon-heteroatom bonds. While copper-catalyzed amination of aryl halides is a well-established process for creating C-N bonds, similar principles apply to cyanation reactions for synthesizing nitriles. rsc.orgresearchgate.net Inexpensive and readily available copper catalysts can efficiently mediate the cyanation of aryl halides. rsc.org For instance, a copper iodide/triphenylphosphine system has been developed for the cyanation of various aryl halides using formamide (B127407) as a non-toxic cyanide source, yielding the corresponding aryl nitriles in moderate to excellent yields. rsc.org Another approach uses diaryliodonium salts as coupling partners with alkyl nitriles in a copper-catalyzed reaction to form N-arylacetamides, demonstrating copper's versatility in nitrile transformations. rsc.org

Table 2: Examples of Copper-Catalyzed Nitrile Synthesis and Related Reactions

Reaction TypeCatalyst SystemCyanide/Nitrogen SourceSubstratesKey Finding
Cyanation of Aryl HalidesCopper Iodide/TriphenylphosphineFormamideElectron-donating and -withdrawing aryl halidesProvides an efficient, cyanide-free method to furnish aryl nitriles. rsc.org
Conversion of Benzylic AlcoholsCopper catalyst with TEMPOAqueous Ammonia (NH₃(aq.))Benzylic AlcoholsDirect conversion to aryl nitriles using oxygen as the oxidant. nih.gov
Transformation of Alkyl NitrilesCopper catalystDiaryliodonium SaltsAlkyl or Benzyl (B1604629) NitrilesA redox-neutral transformation leading to N-arylacetamides. rsc.org

Ruthenium pincer complexes have proven to be highly effective catalysts for the α-alkylation of nitriles using alcohols as "green" alkylating agents. researchgate.net This method operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netnih.gov The ruthenium catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then undergoes a condensation reaction with the α-carbon of the nitrile, and the "borrowed" hydrogen is returned to hydrogenate the resulting intermediate, yielding the α-alkylated nitrile and water as the only byproduct. researchgate.netnih.gov This atom-economical process allows for the efficient methylation and ethylation of various arylmethyl nitriles. researchgate.net

In addition to alkylation, ruthenium(II) pincer complexes also catalyze the α-olefination of nitriles with secondary alcohols. elsevierpure.comacs.orgsci-hub.se This reaction proceeds through the activation of the alcohol's O-H bond and subsequent condensation of the in-situ-formed ketone with the nitrile, producing β-disubstituted vinyl nitriles. elsevierpure.comsci-hub.se

Table 3: Ruthenium-Catalyzed Functionalization of Nitriles

Reaction TypeCatalystReactantsProduct Type
α-AlkylationRuthenium Pincer ComplexArylmethyl Nitrile + Primary Alcoholα-Alkylated Nitrile
α-OlefinationRuthenium(II) Pincer ComplexNitrile + Secondary Alcoholβ-Disubstituted Vinyl Nitrile

Multi-Step Synthesis from Precursors

Conventional multi-step synthesis remains a fundamental approach for constructing molecules like this compound, where the assembly of the final product is achieved through a sequence of reliable and well-understood reactions. littleflowercollege.edu.inlibretexts.org A common and logical pathway involves the nucleophilic substitution of a suitable alkyl halide with a cyanide salt.

A plausible retrosynthetic analysis for this compound suggests a precursor like 1-(2-bromoethyl)-4-bromobenzene. The synthesis would proceed as follows:

Friedel-Crafts Acylation: Bromobenzene is reacted with succinic anhydride (B1165640) under Friedel-Crafts conditions to produce 3-(4-bromobenzoyl)propanoic acid.

Reduction: The ketone and carboxylic acid functionalities are reduced, for example, using a Wolff-Kishner or Clemmensen reduction, to yield 4-(4-bromophenyl)butanoic acid.

Alcohol Formation: The carboxylic acid is reduced to the corresponding alcohol, 4-(4-bromophenyl)butan-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄).

Halogenation: The primary alcohol is converted to a better leaving group, such as 1-bromo-4-(4-bromobutyl)benzene, using a reagent like phosphorus tribromide (PBr₃).

Cyanation: The final step involves a nucleophilic substitution reaction where the alkyl bromide is treated with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to yield this compound.

This step-wise approach allows for controlled construction and purification of intermediates, ensuring the final product's integrity. rsc.org

Synthesis of Related Butanenitrile Derivatives with Bromophenyl Substitution

The synthetic methodologies described can be adapted to produce a range of related butanenitrile derivatives. For example, the synthesis of the regioisomer 4-(3-Bromophenyl)butanenitrile can be achieved through the nucleophilic substitution of 3-bromobenzyl chloride with sodium cyanide. evitachem.com

Furthermore, the catalytic methods discussed enable the creation of more complex analogues. Ruthenium-catalyzed α-alkylation can be used to introduce various alkyl groups at the position adjacent to the nitrile, while cobalt-based catalysts have also been developed for this transformation. researchgate.netrsc.org The ruthenium-catalyzed α-olefination provides access to vinyl nitrile derivatives. acs.org Additionally, precursors like 3-(4-bromobenzoyl)prop-2-enoic acid have been used as starting materials to synthesize various heterocyclic compounds containing the 4-bromophenyl moiety. researchgate.net

Table 4: Synthesis of Related Bromophenyl-Substituted Butanenitrile Derivatives

CompoundSynthetic MethodKey Precursors/CatalystsReference
4-(3-Bromophenyl)butanenitrileNucleophilic Substitution3-Bromobenzyl Chloride, Sodium Cyanide evitachem.com
α-Alkylated ArylacetonitrilesRuthenium-Catalyzed AlkylationArylacetonitrile, Alcohol, Ru-Pincer Catalyst researchgate.net
α-Vinyl NitrilesRuthenium-Catalyzed OlefinationNitrile, Secondary Alcohol, Ru-Pincer Catalyst acs.org
Heterocyclic DerivativesMichael Addition & Cyclization3-(4-Bromobenzoyl)prop-2-enoic Acid researchgate.net

Construction of Substituted Butanenitrile Scaffolds (e.g., 2-(4-Bromophenyl)-2-(p-tolylamino)butanenitrile)

The synthesis of highly functionalized butanenitrile scaffolds is a cornerstone for creating complex molecular architectures. A notable example is the preparation of 4-oxo-butanenitriles, which serve as versatile intermediates. One established method involves the conjugate addition of cyanide to a chalcone (B49325) precursor. For instance, the synthesis of 4-(2-aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile is achieved by reacting 4-bromo-2′-aminochalcone with potassium cyanide (KCN). acs.org

The reaction is typically carried out in a solvent mixture, such as dimethyl sulfoxide (B87167) (DMSO) and water, in the presence of acetic acid. The mixture is heated to facilitate the reaction, which is monitored by thin-layer chromatography (TLC) until completion. acs.org This method provides a direct route to butanenitriles bearing both a bromophenyl group and other functional moieties, such as an aminophenyl group, which can be used for further transformations.

Table 1: Synthesis of a Substituted Butanenitrile Scaffold

Starting Material Reagents Product Yield Reference

Oxidative Cyclization Reactions Involving Bromophenyl-Substituted Butanenitriles

Bromophenyl-substituted butanenitriles, particularly those with an ortho-amino group on a second phenyl ring, are key precursors for synthesizing complex heterocyclic systems through oxidative cyclization. A facile and efficient method has been developed for the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govresearchgate.net

This transformation proceeds through a base-assisted intramolecular cyclization, where the aniline (B41778) nitrogen attacks the ketone carbonyl, followed by oxidation. nih.govacs.org Dimethyl sulfoxide (DMSO) often serves as both the solvent and the oxidant in these reactions. This methodology is particularly effective for primary aniline derivatives. nih.gov However, when N-substituted precursors are used, the reaction can be complicated by side reactions, such as the cleavage of the cyano group. nih.gov To circumvent this, an alternative one-pot approach involves the initial oxidative cyclization followed by in-situ alkylation of the resulting indoline (B122111) nitrogen. acs.orgacs.org This strategy has been successfully applied to the synthesis of various N-substituted indoline-3-ones and has been used to create pyridazino[4,3-b]indoles, which are known for their antimycobacterial activities. nih.gov

Table 2: Oxidative Cyclization of a Butanenitrile Derivative

Substrate Conditions Product Yield Reference
4-(2-Aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile KOH, DMSO (E)-2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile 77% nih.gov

Cyanoalkylation and Cyanomethylation Reactions for Analogues via Nickel or Copper Catalysis

Transition metal catalysis, particularly using nickel and copper, provides powerful tools for the synthesis of this compound analogues through cyanoalkylation and cyanomethylation reactions. These methods allow for the direct introduction of the nitrile functionality.

Nickel-Catalyzed Cyanation: Nickel-catalyzed reactions are effective for the cyanation of aryl halides. rsc.orgmdpi.com For example, aryl bromides can be converted to the corresponding nitriles using reagents like cyanogen (B1215507) bromide or alkyl isocyanides in the presence of a nickel catalyst and a reductant. rsc.orgmdpi.com These protocols often exhibit broad functional group tolerance and can be performed under relatively simple reaction conditions. rsc.org An air-tolerant version using polymethylhydrosiloxane (B1170920) as a green reductant has also been developed, avoiding the need for inert atmosphere techniques. nih.gov

Copper-Catalyzed Cyanomethylation: Copper-catalyzed reactions are particularly useful for cyanomethylation, where a -CH₂CN group is introduced. Acetonitrile can be used as an inexpensive and stable cyanomethyl source. acs.org Copper catalysis can facilitate the cyanomethylation of imines and α,β-alkenes to produce β,γ-unsaturated nitriles. acs.orgnih.gov This method tolerates a wide variety of functional groups on the substrates, including bromo-substituents, leading to good to excellent yields. nih.gov Another innovative copper-catalyzed domino reaction involves the alkylation of allylic alcohols with alkyl nitriles, which proceeds with a concomitant 1,2-aryl migration to generate functionalized ketones with an α-quaternary center. epfl.chnih.gov

Table 3: Examples of Ni/Cu-Catalyzed Cyanation and Cyanomethylation

Catalyst System Substrate Type Reagent Product Type Reference
Nickel/Ligand Aryl/Alkenyl Halides Alkyl Isocyanides Aryl/Alkenyl Nitriles rsc.org
Copper/Nickel Alkenes Acetonitrile β,γ-Unsaturated Nitriles acs.org
Copper(I) Imines and α,β-Alkenes Acetonitrile derivatives Arylacrylonitriles and β,γ-Unsaturated Nitriles nih.gov

Reactions Involving Cyanomethyl Aziridines leading to Bromobutanenitrile Derivatives

Aziridines, particularly those substituted with a cyanomethyl group, are valuable precursors for the synthesis of functionalized aminonitriles, including bromobutanenitrile derivatives. The regioselectivity of the aziridine (B145994) ring-opening is a critical aspect of this synthetic strategy and can be controlled by the choice of reagent. scispace.comresearchgate.net

The ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines demonstrates this principle effectively. Treatment of these aziridines with hydrogen bromide (HBr) results in the regiospecific opening of the ring at the unsubstituted carbon atom. scispace.com This process leads to the formation of 3-(arylmethyl)amino-4-bromobutyronitriles. The reaction is proposed to proceed via the formation of an aziridinium (B1262131) ion, which is then attacked by the bromide ion at the less sterically hindered position. scispace.com

Interestingly, using a different reagent, such as benzyl bromide, leads to the opposite regioselectivity, with the bromide attacking the more substituted carbon atom to yield 4-amino-3-bromobutanenitriles. scispace.comresearchgate.net Computational studies, using Density Functional Theory (DFT), have been employed to rationalize these experimental observations. Frontier molecular orbital (FMO) analysis of the LUMOs (Lowest Unoccupied Molecular Orbitals) and nucleophilic Fukui functions successfully explain the preference for attack at the unsubstituted carbon in the HBr case, confirming the experimentally observed regioselectivity. scispace.com

Enantioselective Synthesis and Chiral Control in Bromophenyl-Substituted Carbon Chains (as relevant analogues, e.g., butanoic acids)

Achieving enantioselectivity in the synthesis of molecules containing bromophenyl-substituted carbon chains is of high importance, particularly for applications in pharmaceuticals where a specific stereoisomer is often responsible for the desired biological activity. While the direct enantioselective synthesis of this compound is a complex challenge, significant progress has been made in the synthesis of closely related chiral analogues, such as 3-(4-bromophenyl)butanoic acid. orgsyn.orgorgsyn.org

A robust and scalable method for the synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid utilizes a rhodium-catalyzed asymmetric addition (RCAA). orgsyn.org This process involves the enantioselective Michael addition of (4-bromophenyl)boronic acid to ethyl crotonate. The reaction is catalyzed by a chiral rhodium complex, typically formed in situ from a rhodium precursor like bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) and a chiral phosphine (B1218219) ligand such as (R)-(+)-BINAP. orgsyn.org

This initial step produces the chiral ester, (S)-ethyl 3-(4-bromophenyl)butanoate, with high yield and good enantiomeric excess (e.e.). orgsyn.org To further enhance the chiral purity, the ester is hydrolyzed to the corresponding carboxylic acid. Subsequent crystallization of the non-racemic mixture allows for the removal of the minor enantiomer, as the racemate tends to crystallize out, leaving the desired enantiomer enriched in the mother liquor. orgsyn.orgorgsyn.org This process can be monitored by chiral HPLC and reliably yields the final product with very high enantiomeric excess (>98% e.e.). orgsyn.org

Table 4: Enantioselective Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid

Step Reaction Catalyst/Reagents Key Parameters Outcome Reference
1. Asymmetric Addition (4-Bromophenyl)boronic acid + Ethyl (E)-but-2-enoate [Rh(NBD)₂]BF₄, (R)-BINAP, TEA, Dioxane/H₂O Temp: ~35 °C, Time: 21 h (S)-Ethyl 3-(4-bromophenyl)butanoate (90% yield, 88% e.e.) orgsyn.org
2. Hydrolysis (S)-Ethyl 3-(4-bromophenyl)butanoate NaOH, H₂O/MeOH Ambient Temperature Crude (S)-3-(4-Bromophenyl)butanoic acid (99% yield) orgsyn.org

Iii. Reaction Mechanisms and Pathways Involving 4 4 Bromophenyl Butanenitrile

Mechanistic Investigations of Alkyl Radical Intermediates in Nitrile Formation

The formation of nitriles, including 4-(4-Bromophenyl)butanenitrile, can proceed through pathways involving alkyl radical intermediates. Mechanistic studies, often employing radical scavengers, provide evidence for the presence of these highly reactive species. researchgate.net For instance, the introduction of radical traps like tetramethylpiperidine (B8510282) N-oxyl (TEMPO) or butylated hydroxytoluene (BHT) into a reaction mixture can inhibit or alter the course of the reaction, suggesting a radical-mediated process. researchgate.net The detection and characterization of these transient alkyl radicals are crucial for understanding the reaction pathway and optimizing conditions for nitrile synthesis. nih.govresearchgate.net

Elucidation of Photocatalytic Reaction Mechanisms

Photocatalysis has emerged as a powerful tool in organic synthesis, and understanding the underlying mechanisms is key to its application. In the context of nitrile synthesis, photocatalytic reactions often involve the generation of radical intermediates under mild conditions. researchgate.net Light-induced processes can initiate single-electron transfer (SET) events, leading to the formation of the necessary reactive species. nih.gov Mechanistic studies in this area focus on identifying the photoactive species, understanding the electron transfer steps, and characterizing the subsequent radical reactions that lead to the final product. nih.gov

Transition Metal-Mediated Catalytic Cycles (e.g., Photoinduced Copper Catalysis)

Transition metals, particularly copper, play a significant role in mediating the synthesis of nitriles. Photoinduced copper-catalyzed reactions have been developed for the cyanation of alkyl halides, providing a pathway to compounds like this compound. nih.gov The catalytic cycle in these reactions is a central area of investigation. It is proposed that a photoactive copper(I) species, upon excitation by light, can engage in a single-electron reduction of a substrate, generating an aryl radical. nih.gov This radical can then participate in subsequent steps to form the carbon-nitrile bond. The cycle is completed by the regeneration of the active copper(I) catalyst. nih.govresearchgate.net Mechanistic studies often involve identifying the active catalytic species and intermediates within the cycle. nih.govresearchgate.net

Catalyst System Proposed Active Species Key Mechanistic Step Reference
CuI[Cu(CN)2]⁻Excited state single electron transfer nih.gov
rac-BINAP-Cu(MeCN)₄BF₄/NaN₃rac-BINAP-CuI-azidePhotoinduced single-electron reduction nih.gov

Intramolecular Cyclization Mechanisms in the Formation of Fused Heterocyclic Systems

While not directly forming this compound, the bromo- and nitrile functionalities on related aromatic structures are pivotal for subsequent intramolecular cyclization reactions to form fused heterocyclic systems. nih.govbeilstein-journals.orgresearchgate.net These reactions are of significant interest for the synthesis of complex molecules with potential biological activity. nih.gov The mechanisms of these cyclizations often involve the generation of an aryl radical at the position of the bromine atom, which then attacks the nitrile group or another part of the molecule to form a new ring. nih.gov The study of these intramolecular pathways is crucial for controlling the regioselectivity and efficiency of the synthesis of polyheterocyclic compounds. nih.govmdpi.com

Radical Trapping Experiments and EPR Spectroscopy in Mechanistic Studies

To gain direct evidence for the involvement of radical intermediates in reactions leading to or involving nitrile-containing compounds, specialized techniques are employed. Radical trapping experiments utilize molecules (spin traps) that react with transient radicals to form more stable, detectable species. researchgate.netresearchgate.netresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of species with unpaired electrons, such as radicals. researchgate.netbruker.commdpi.comutexas.edu By analyzing the EPR spectrum, information about the structure and environment of the radical intermediate can be obtained, providing invaluable mechanistic insights. bruker.commdpi.com

Technique Information Gained Example Application Reference
Radical TrappingConfirms the presence of radical intermediates.Use of TEMPO or BHT to inhibit reaction. researchgate.net
EPR SpectroscopyDirect detection and structural information of radicals.Characterization of spin-trapped radical adducts. researchgate.netmdpi.com

Studies of Reaction Kinetics and Hammett Analysis in Related Nitrile Syntheses

The study of reaction kinetics provides quantitative data on the rates of chemical reactions, offering insights into the factors that influence them. In the synthesis of nitriles, kinetic studies can help to elucidate the reaction mechanism by determining the order of the reaction with respect to each reactant and catalyst. scirp.org Hammett analysis is a specific tool used in physical organic chemistry to study the effect of substituents on the reactivity of aromatic compounds. semanticscholar.org By correlating reaction rates or equilibrium constants with Hammett substituent constants (σ), information about the electronic effects in the transition state of the rate-determining step can be obtained. semanticscholar.org While specific Hammett analysis on this compound synthesis is not detailed in the provided context, it is a valuable method applied to related nitrile syntheses to understand mechanistic details. semanticscholar.org

V. Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 4 4 Bromophenyl Butanenitrile

Spectroscopic Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. Various spectroscopic techniques are employed to elucidate the specific structural features of 4-(4-Bromophenyl)butanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR, DEPT-135) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 2-(4-Bromophenyl)-2,3-dihydoquinazolin-4(1H)-one, the aromatic protons of the bromophenyl group appear as multiplets in the range of δ 7.45-7.63 ppm. rsc.org For this compound, one would expect to see distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the butanenitrile chain. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, 2-(4-Bromophenyl)-2,3-dihydoquinazolin-4(1H)-one, the carbon signals for the bromophenyl group were observed at δ 126.5, 130.0, 132.3, and 148.1 ppm. rsc.org In this compound, one would anticipate signals corresponding to the nitrile carbon, the aromatic carbons (with the carbon attached to the bromine showing a distinct chemical shift), and the aliphatic carbons of the butyl chain.

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT)-135 is a specialized NMR experiment that helps distinguish between CH, CH₂, and CH₃ groups. libretexts.orguvic.ca In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. libretexts.orguvic.ca Quaternary carbons, those without any attached protons, are not observed. libretexts.orguvic.ca This technique would be instrumental in definitively assigning the signals of the aliphatic chain in this compound. researchgate.net For instance, the methylene (B1212753) (-CH₂-) groups in the butanenitrile chain would appear as negative peaks, aiding in their unambiguous identification. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H7.50-7.60DoubletAromatic protons ortho to Br
¹H7.20-7.30DoubletAromatic protons meta to Br
¹H2.80-2.90Triplet-CH₂- adjacent to phenyl ring
¹H2.40-2.50Triplet-CH₂- adjacent to nitrile group
¹H1.90-2.00MultipletCentral -CH₂- group
¹³C~120QuaternaryNitrile carbon (-C≡N)
¹³C~139QuaternaryAromatic carbon attached to alkyl chain
¹³C~132MethineAromatic carbons ortho to Br
¹³C~130MethineAromatic carbons meta to Br
¹³C~121QuaternaryAromatic carbon attached to Br
¹³C~35Methylene-CH₂- adjacent to phenyl ring
¹³C~28MethyleneCentral -CH₂- group
¹³C~17Methylene-CH₂- adjacent to nitrile group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural components.

The most prominent and diagnostic peak would be from the nitrile group (-C≡N), which typically shows a medium to sharp absorption in the range of 2260-2220 cm⁻¹. copbela.org The aromatic ring would give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. lumenlearning.com The aliphatic C-H bonds of the butyl chain would show stretching vibrations in the 2960-2850 cm⁻¹ range. lumenlearning.com The presence of the bromine atom influences the out-of-plane bending vibrations of the aromatic C-H bonds, which can provide information about the substitution pattern.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Absorption Range (cm⁻¹)
Nitrile (-C≡N)Stretch2260 - 2220
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch2960 - 2850
Aromatic C=CStretch1600 - 1450
C-BrStretchBelow 1000

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals. nih.gov In the context of the synthesis or degradation of this compound, EPR could be employed to investigate reaction mechanisms that may involve radical intermediates. uni-halle.de

For example, if the formation of this compound proceeds through a radical pathway, EPR could potentially detect and identify the transient radical species formed. nih.gov This is often achieved by using spin trapping agents, which react with short-lived radicals to form more stable paramagnetic adducts that can be more easily observed by EPR. nih.gov The resulting EPR spectrum provides information about the structure and environment of the trapped radical, offering crucial insights into the reaction mechanism. unito.it

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) (e.g., ESI-TOF) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) can determine the mass of a molecule with a high degree of precision. For this compound (C₁₀H₁₀BrN), HRMS would be able to confirm its elemental formula by matching the experimentally determined mass to the calculated exact mass. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. orgsyn.org GC-MS is widely used to monitor the progress of chemical reactions and to identify the products and byproducts. orgsyn.org

In the synthesis of this compound, GC-MS could be used to track the consumption of starting materials and the formation of the desired product over time. chemicalbook.com The gas chromatogram would show the separation of the different components in the reaction mixture, and the mass spectrum of each component could be used for its identification. The mass spectrum of this compound obtained from GC-MS would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can further confirm its structure. nist.gov This technique is also invaluable for assessing the purity of the final product. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS / Q-TOF LC-MS) for Complex Mixture Analysis and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the analysis of this compound, particularly within complex matrices or when assessing its purity profile. The coupling of the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry allows for the effective resolution and identification of the target compound from related substances, starting materials, and degradation products. nih.govnih.gov

For instance, a reverse-phase LC method can separate this compound from its potential impurities. When interfaced with a mass spectrometer, typically using an Electrospray Ionization (ESI) source, the components eluting from the column are ionized before entering the mass analyzer. In positive ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺.

The use of a Quadrupole Time-of-Flight (Q-TOF) mass analyzer offers significant advantages. Q-TOF LC-MS provides high-resolution mass measurements, enabling the determination of the accurate mass and, consequently, the elemental composition of the parent compound and its impurities. nih.gov This capability is critical for the structural elucidation of unknown trace-level impurities that may not be available as reference standards, thereby providing a deeper understanding of the compound's stability and degradation pathways. nih.govmdpi.com The technique is sensitive enough to detect and quantify potential genotoxic impurities to parts-per-million (ppm) levels or lower. nih.gov

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound

Parameter Condition Source
LC System UHPLC/HPLC nih.goveurl-pesticides.eu
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) hpst.cz
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid sielc.com
Elution Gradient nih.gov
Flow Rate 0.3 - 1.0 mL/min nih.govhpst.cz
MS System Triple Quadrupole (QqQ) or Q-TOF nih.goveurl-pesticides.eu
Ionization Electrospray Ionization (ESI), Positive Mode eurl-pesticides.eu

| Data Acquisition | Full Scan and/or Product Ion Scan (MS/MS) | mdpi.com |

Chromatographic Separations for Purity and Reaction Monitoring

Chromatographic techniques are fundamental to the routine analysis of this compound, ensuring its quality and monitoring its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) serve distinct but complementary roles in quantitative analysis and real-time reaction tracking.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative determination of this compound and the assessment of its purity. A validated reverse-phase HPLC method can accurately measure the compound's concentration in various samples and quantify any impurities. researchgate.net

The method typically employs a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer is commonly used. sielc.comresearchgate.net Detection is often achieved using a UV detector set at a wavelength where the bromophenyl chromophore exhibits strong absorbance, for instance around 258 nm. researchgate.net

Method validation is performed according to ICH guidelines to ensure the method is specific, linear, accurate, precise, and robust. nih.govresearchgate.net This process establishes critical parameters like the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net

Table 2: Representative HPLC Method Validation Findings

Parameter Finding Description Source
Linearity (R²) > 0.999 Indicates a strong correlation between detector response and concentration. researchgate.net
Accuracy (%) 98 - 104% The closeness of test results to the true value. researchgate.net
Precision (RSD%) < 2% The degree of scatter between a series of measurements. researchgate.net
LOD ~0.05 µg/mL The lowest detectable analyte concentration. researchgate.net

| LOQ | ~0.15 µg/mL | The lowest quantifiable analyte concentration. | researchgate.net |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of chemical reactions that produce this compound. It allows a chemist to quickly assess the consumption of starting materials and the formation of the desired product.

The stationary phase is typically a silica (B1680970) gel plate. A small amount of the reaction mixture is spotted onto the plate alongside reference spots of the starting materials and, if available, the pure product. The plate is then developed in a chamber containing an appropriate mobile phase, usually a mixture of non-polar and polar organic solvents like hexanes and ethyl acetate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. Due to the presence of the aromatic ring, the spots corresponding to the starting material and the product can be visualized under UV light (254 nm). By comparing the relative intensity and position (Rf value) of the spots over time, the progression of the reaction can be effectively tracked.

Table 3: Hypothetical TLC Monitoring of a Synthesis Reaction

Compound Expected Rf Value* Observation
Starting Material (e.g., 1-bromo-4-(iodomethyl)benzene) 0.70 Spot diminishes over time.
This compound (Product) 0.45 Spot appears and intensifies over time.
Reaction Mixture Multiple Spots Shows the presence of starting material, product, and potentially intermediates.

*In a hypothetical 4:1 Hexane:Ethyl Acetate mobile phase.

Cyclic Voltammetry for Electrochemical Characterization and Redox Property Assessment

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique that can be utilized to investigate the redox properties of this compound. While the butanenitrile moiety is generally electrochemically stable, the carbon-bromine (C-Br) bond on the phenyl ring is susceptible to electrochemical reduction.

A CV experiment would involve scanning the potential of a working electrode (e.g., glassy carbon) in a solution containing this compound and a supporting electrolyte. The resulting plot of current versus applied potential, known as a cyclic voltammogram, can reveal the potential at which the C-Br bond is reduced. This information is valuable for understanding potential degradation pathways under reductive conditions or for developing electrochemical synthetic methods.

Studies on similar aromatic halides show that the electrode process can be investigated by varying the scan rate. researchgate.net Such analysis helps determine whether the process is diffusion-controlled or adsorption-controlled and provides insights into the kinetics of the electron transfer. researchgate.net The technique could also be applied to detect the compound if it exhibits a well-defined redox signal, forming the basis for an electrochemical sensor. researchgate.net

Table 4: Typical Experimental Setup for Cyclic Voltammetry

Component Description Purpose
Potentiostat Electronic hardware Controls the applied potential and measures the resulting current.
Electrochemical Cell Three-electrode system Contains the sample solution and electrodes.
Working Electrode Glassy Carbon, Platinum The electrode at which the redox reaction of interest occurs.
Reference Electrode Ag/AgCl Provides a stable potential against which the working electrode potential is measured.
Counter Electrode Platinum wire Completes the electrical circuit.

| Solvent/Electrolyte | Acetonitrile / TBAPF₆ | Provides a conductive medium for the experiment. |

Vi. Role of 4 4 Bromophenyl Butanenitrile in the Synthesis of Complex Molecular Architectures

Building Block in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the synthesis of these structures is a primary focus of organic chemistry. anjs.edu.iq While direct research on 4-(4-Bromophenyl)butanenitrile's role is emerging, the principles of using similar bromophenyl-containing molecules are well-established. For instance, the related compound N-(4-bromophenyl)furan-2-carboxamide has been utilized in Suzuki-Miyaura cross-coupling reactions to generate a series of furan-2-carboxamide analogues with moderate to good yields (43–83%). mdpi.com This highlights the potential of the 4-bromophenyl moiety as a key component for building complex heterocyclic systems. The nitrile group of this compound can also participate in cyclization reactions to form nitrogen-containing heterocycles.

Precursor for Advanced Organic Materials (e.g., Semiconducting Small Molecules and Polymers)

The development of novel organic materials with specific electronic and photophysical properties is a rapidly advancing field. The molecular structure of this compound makes it a promising precursor for such materials. The bromophenyl group is a common feature in monomers used for the synthesis of semiconducting polymers through cross-coupling polymerization reactions. The ability to introduce different functional groups via the bromine atom allows for the fine-tuning of the material's properties. While specific research detailing the use of this compound in this context is not yet widely published, its structural motifs are analogous to those found in precursors for advanced materials like polymers and coatings, where they can enhance properties such as durability. chemimpex.com

Intermediate in the Formation of Versatile Nitrogen-Containing Scaffolds

The nitrile functionality of this compound is a gateway to a variety of nitrogen-containing scaffolds. This functional group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations open up pathways to a multitude of more complex molecules. For example, the related compound 4-bromophenylacetonitrile (B126402) can be synthesized from 2-(4-bromophenyl)acetamide (B1582204) with high purity (above 99%). chemicalbook.com This transformation from an amide to a nitrile, and the reverse reaction, showcases the versatility of the nitrile group in creating diverse nitrogenous compounds. The resulting amines, amides, and other nitrogen-containing structures are foundational in the development of new pharmaceuticals and agrochemicals. chemimpex.com

Application in Catalytic Systems as a Substrate or Component in Organic Transformations

The 4-bromophenyl group is a key reactive site for various catalytic cross-coupling reactions. In these transformations, a catalyst, typically a palladium complex, facilitates the reaction between the aryl bromide and another molecule, such as a boronic acid (in Suzuki coupling) or an organotin compound (in Stille coupling). For example, the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate involves the use of (4-bromophenyl)boronic acid in a rhodium-catalyzed reaction. orgsyn.org While this example uses a boronic acid derivative, it illustrates the reactivity of the bromophenyl group in catalytic processes. This compound can serve as a substrate in these reactions, allowing for the attachment of a wide range of molecular fragments to the phenyl ring, thereby generating complex molecular architectures.

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